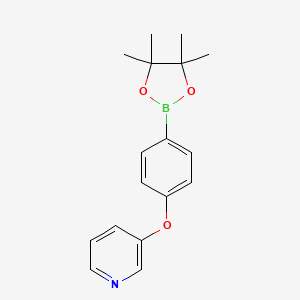

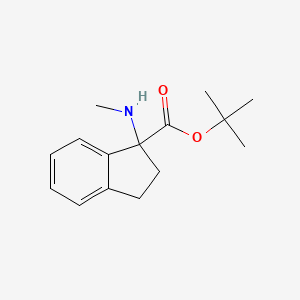

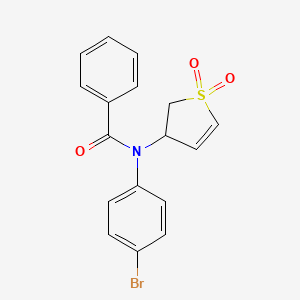

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methyl-2-propenyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves multiple steps, including condensation reactions, characterized by specific reagents and conditions to achieve the desired chemical structure. For instance, the synthesis of related benzimidazole compounds often utilizes starting materials like dimethylformamide-dimethylacetal and various amino compounds to generate pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives through reaction sequences that offer moderate yields (Abdel‐Aziz et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the target compound, is characterized by X-ray diffraction and spectroscopic techniques. These analyses reveal the planarity of the benzimidazole core and the torsion angles between attached rings, providing insights into the compound's three-dimensional configuration and potential interaction sites for further chemical reactions (Bakri et al., 2018).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including cyclocondensation and annulation, to form complex heterocyclic systems. These reactions are often facilitated by catalysts like rhodium, leading to the formation of pyrido[1,2-a]benzimidazole derivatives with high yields. The presence of functional groups such as chloro and methyl allows for subsequent chemical modifications, enhancing the compound's reactivity and utility in synthetic chemistry (Peng et al., 2015).

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Synthesis and Evaluation in Gastrointestinal Diseases : The compound is utilized as an intermediate in the synthesis of Dexlansoprazole, primarily for the treatment of gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).

Potential in Antiprotozoal Activity : Derivatives like 5,6-dimethyl-1H-benzotriazole have been tested against Acanthamoeba castellanii, showing higher efficacy than standard antiprotozoal agents (Kopanska et al., 2004).

Key Intermediate for Proton Pump Inhibitors : It is a crucial intermediate in preparing chiral proton pump inhibitors, which are important for regulating gastric acid secretion (Yang, 2008).

Antitubercular Agents : Benzimidazole derivatives, like the 5,6-dimethyl variants, exhibit significant tuberculostatic activity against Mycobacterium tuberculosis strains, potentially representing a novel class of anti-tubercular agents (Gobis et al., 2015).

Chemical and Structural Characterization

Structural Characterization : The compound has been studied for its molecular geometry, energy values, and charge distributions, providing valuable insights into its stability and chemical properties (Gürbüz et al., 2016).

Role in Synthesizing Novel Compounds : It's used in generating a diverse range of compounds like pyrazolines, pyridines, and benzodiazepines, highlighting its versatility in chemical synthesis (Roman, 2013).

Spectral Characterization and Antibacterial Effect : Studies involving spectral characterization and the evaluation of antibacterial effects of related phenols and metal complexes underline its potential in antimicrobial applications (Tavman et al., 2010).

Propriétés

IUPAC Name |

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-(2-methylprop-2-enyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c1-11(2)10-22-16-9-13(4)12(3)8-15(16)21-18(22)14-6-5-7-20-17(14)19/h5-9H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNMIARLOMZRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)